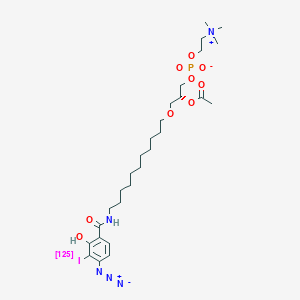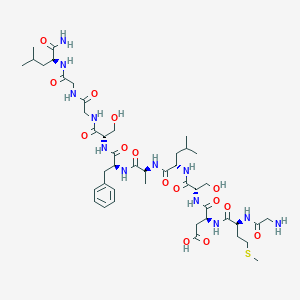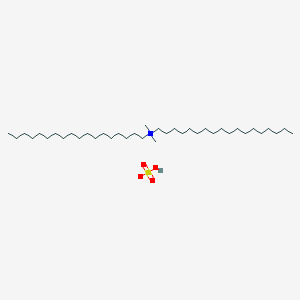
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine is a chemical compound that has been synthesized for use in scientific research. This compound is also known as AHIP, and it has been used in a variety of studies to investigate its mechanism of action and its potential applications.
作用机制
The mechanism of action of AHIP is not fully understood, but it is believed to involve its interaction with cell membranes and lipid signaling pathways. AHIP has been shown to bind to specific proteins in cell membranes, which may alter their function and lead to changes in cellular signaling pathways.
生化和生理效应
AHIP has been shown to have a variety of biochemical and physiological effects, including alterations in lipid metabolism and changes in cellular signaling pathways. It has also been shown to affect the function of specific proteins in cell membranes, which may have downstream effects on cellular processes.
实验室实验的优点和局限性
One of the advantages of using AHIP in lab experiments is its specificity for certain proteins and lipid signaling pathways. This allows researchers to investigate specific cellular processes and pathways with greater precision. However, one limitation of using AHIP is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research involving AHIP. One area of interest is the development of new drugs and therapies that target specific lipid signaling pathways. Additionally, further investigation into the mechanisms of action of AHIP may lead to a better understanding of cellular processes and the development of new treatments for a variety of diseases. Finally, the development of new techniques for synthesizing and purifying AHIP may lead to more efficient and cost-effective methods for producing this compound for use in scientific research.
合成方法
The synthesis of AHIP involves several steps, including the reaction of 4-azido-2-hydroxy-3-iodobenzoic acid with undecanol and the subsequent reaction of the resulting product with 2-acetyl-sn-glycero-3-phosphocholine. The final product is purified using various techniques, including chromatography.
科学研究应用
AHIP has been used in a variety of scientific studies, including investigations into the structure and function of cell membranes. It has also been used in studies of lipid metabolism and the regulation of lipid signaling pathways. Additionally, AHIP has been used in studies of the interactions between proteins and lipids, as well as in studies of the effects of lipids on protein function.
属性
CAS 编号 |
122242-50-6 |
|---|---|
产品名称 |
1-O-(4-Azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine |
分子式 |
C28H47IN5O9P |
分子量 |
753.6 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-3-[11-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H47IN5O9P/c1-22(35)43-23(21-42-44(38,39)41-19-17-34(2,3)4)20-40-18-13-11-9-7-5-6-8-10-12-16-31-28(37)24-14-15-25(32-33-30)26(29)27(24)36/h14-15,23H,5-13,16-21H2,1-4H3,(H2-,31,36,37,38,39)/t23-/m1/s1/i29-2 |
InChI 键 |
NNEJANBGIUCOLC-TVTJIZBKSA-N |
手性 SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
规范 SMILES |
CC(=O)OC(COCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)COP(=O)([O-])OCC[N+](C)(C)C |
其他 CAS 编号 |
122242-50-6 |
同义词 |
1-O-(4-azido-2-hydroxy-3-iodobenzamido)undecyl-2-O-acetyl-sn-glycero-3-phosphocholine AIU-PAF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)


![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)







